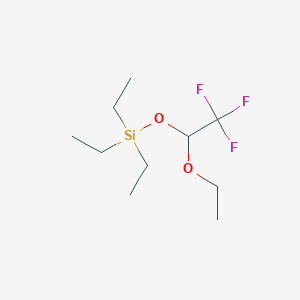

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

Description

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is an organosilicon compound featuring a triethylsilyl group ((C₂H₅)₃Si–) linked to a fluorinated ethoxy moiety (OCH₂CF₃OCH₂CH₃). This structure combines the reducing properties of triethylsilane (Et₃SiH) with the electron-withdrawing effects of the trifluoroethoxy group, which enhances its stability and reactivity in specific chemical environments. The compound is synthesized via silylation reactions, where triethylsilane reacts with fluorinated alcohols or intermediates under catalytic conditions, forming stable B–O–Si bonds (as demonstrated in borane-silane interactions) . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in reactions requiring selective reduction or fluorinated surface modifications.

Properties

IUPAC Name |

(1-ethoxy-2,2,2-trifluoroethoxy)-triethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21F3O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFKGOYTCNUYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(F)(F)F)O[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21F3O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Generation of Trifluoroethoxide :

TFE is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen:The exothermic reaction requires careful temperature control to avoid side reactions.

-

Silylation :

Triethylsilyl chloride (Et₃SiCl) is added dropwise to the alkoxide solution, facilitating nucleophilic displacement:The reaction proceeds at room temperature for 12–16 hours, achieving yields of 75–85%.

Optimization Insights

-

Solvent : THF outperforms dichloromethane (DCM) due to better alkoxide solubility.

-

Base : NaH is preferred over KOH or NaOH for its rapid deprotonation and minimal byproduct formation.

-

Workup : Sequential washing with brine and distillation under reduced pressure (8 mmHg, 66–67°C) isolates the product.

Mitsunobu Reaction for Ether Formation

For substrates requiring regiospecific etherification, the Mitsunobu reaction couples 2,2,2-trifluoroethanol with a protected ethoxy-silanol precursor.

Stepwise Synthesis

-

Silanol Protection :

Triethylsilanol (Et₃SiOH) is protected as a tert-butyldimethylsilyl (TBS) ether to prevent self-condensation: -

Mitsunobu Coupling :

The TBS-protected silanol reacts with TFE using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):Yields range from 65–72%, with purity >95% after column chromatography.

Challenges and Solutions

-

Byproduct Management : Excess DEAD increases hydrazine derivatives; stoichiometric control minimizes this.

-

Temperature Sensitivity : Reactions conducted at −20°C improve selectivity.

Hydrolysis of Phosphonic Esters

A patent-derived method utilizes phosphonate intermediates for sequential functionalization.

Phosphonate Synthesis

-

Alkylation of Triethyl Phosphonoacetate :

Benzyl bromide reacts with triethyl phosphonoacetate in THF using NaH, forming a diester: -

Reduction and Silylation :

The diester is reduced with LiAlH₄, followed by silylation with Et₃SiCl:This method achieves 60–70% overall yield but requires multiple purification steps.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85% | >98% | Low | Single-step, scalable |

| Mitsunobu Reaction | 65–72% | >95% | Moderate | Regiospecific ether formation |

| Phosphonate Hydrolysis | 60–70% | 90–95% | High | Compatibility with sensitive substrates |

Critical Observations :

-

Nucleophilic substitution is optimal for industrial-scale production due to minimal steps and high reproducibility.

-

Mitsunobu reactions are preferred for stereochemically complex derivatives but suffer from cost inefficiency.

-

Phosphonate routes are niche, applied primarily in multi-step syntheses requiring orthogonal protection.

Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Surface Modification

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is utilized as a silane coupling agent to modify surfaces of various materials. This modification enhances adhesion properties and improves the compatibility of organic materials with inorganic substrates. The trifluoromethyl groups provide unique surface characteristics, such as increased hydrophobicity and chemical resistance.

Polymer Chemistry

This compound can act as a precursor in the synthesis of fluorinated polymers. Its ability to undergo hydrolysis allows for the formation of siloxane bonds, which are crucial in creating cross-linked polymer networks. These polymers exhibit enhanced mechanical properties and thermal stability.

Drug Delivery Systems

In pharmaceutical applications, this compound is explored for its potential in drug delivery systems. The compound can be used to create biocompatible coatings on nanoparticles or other delivery vehicles, improving their stability and interaction with biological systems.

Chemical Synthesis

The compound serves as a reagent in various organic synthesis reactions. It can participate in reductive amination and etherification processes, facilitating the formation of complex organic molecules under mild conditions. Its use in catalytic systems enhances reaction efficiency and selectivity.

Case Studies

Mechanism of Action

The mechanism by which (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, participating in various reaction pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane with structurally or functionally related organosilicon compounds:

Key Comparisons:

Reactivity: Triethylsilane (Et₃SiH) is a potent reducing agent, widely used in deoxygenation and hydrosilylation. Its reactivity is mediated by Lewis acids (e.g., BF₃), favoring concerted mechanisms in non-polar solvents . this compound exhibits reduced reactivity compared to Et₃SiH due to electron withdrawal by the trifluoroethoxy group. This makes it suitable for selective reductions in fluorinated drug intermediates (e.g., benzamide derivatives) . Perfluorooctyltriethoxysilane is non-reactive as a reducing agent but excels in surface functionalization due to its hydrophobic perfluorinated chain .

Applications :

- Et₃SiH dominates in bulk reductions (e.g., converting ketones to alkanes) and silicone production .

- The target compound is specialized for synthesizing fluorinated pharmaceuticals, such as 2,5-bis(trifluoroethoxy)benzamide derivatives, where fluorine enhances bioavailability .

- Trifluoroacetaldehyde ethyl hemiacetal serves as a transient intermediate in acetal formation, often in asymmetric synthesis .

Safety and Environmental Impact :

- Et₃SiH poses fire hazards due to H₂ release, requiring stringent transport controls .

- Fluorinated compounds like the target compound and perfluorooctyltriethoxysilane are persistent in aquatic systems, necessitating adherence to disposal regulations .

Research Findings and Trends

- Pharmaceutical Synthesis : The trifluoroethoxy group in the target compound improves metabolic stability in drug candidates, as seen in anti-cancer and CNS-active molecules .

- Catalytic Mechanisms : Unlike Et₃SiH, which follows polar or radical pathways, the target compound’s fluorinated ether group may stabilize transition states in Lewis acid-catalyzed reductions .

- Environmental Persistence : Perfluorinated analogs (e.g., perfluorooctyltriethoxysilane) face regulatory scrutiny, driving demand for shorter-chain alternatives like the target compound .

Biological Activity

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a silane compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFOSi

- Molecular Weight : 292.31 g/mol

This compound features a trifluoroethoxy group which is known for its potential biological activity due to the electronegative fluorine atoms that can influence molecular interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as a reagent in organic synthesis and its potential applications in drug development. Specific areas of interest include:

- Antimicrobial Properties : Some studies suggest that silane compounds exhibit antimicrobial activity, which may be attributed to their ability to disrupt microbial membranes.

- Cell Proliferation Inhibition : Research indicates that certain silanes can inhibit cell proliferation in various cancer cell lines. The mechanism may involve interference with signaling pathways critical for cell growth.

- Biocompatibility : The biocompatibility of silanes is crucial for their application in biomedical fields. Studies have shown that modified silanes can enhance the surface properties of biomaterials, promoting cell adhesion and proliferation.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various silane derivatives, including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate the effectiveness of the compound compared to standard antibiotics.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 15 |

| Ampicillin | 20 |

| Ciprofloxacin | 22 |

Case Study 2: Cancer Cell Line Studies

Another research article investigated the effects of various silanes on cancer cell lines, focusing on their ability to induce apoptosis. The study found that this compound significantly reduced viability in MCF-7 breast cancer cells.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound | 45 |

The mechanism was hypothesized to involve the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, potentially disrupting their integrity.

- Enzyme Inhibition : Silanes can act as enzyme inhibitors by modifying active sites or competing with substrates.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that silanes can induce oxidative stress in cells, leading to apoptosis.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane, and how is its purity validated?

- Methodology : Synthesis typically involves nucleophilic substitution or silylation reactions under anhydrous conditions. For example, intermediates like N-(1-Ethoxy-2,2,2-trifluoroethyl)-4-nitrobenzenesulfonamide (2h) are synthesized via multi-step protocols, monitored by TLC (e.g., hexanes/ethyl acetate 9:1) and characterized by HRMS (e.g., [M+H]+ 245.0896) and IR spectroscopy (e.g., νmax 2220 cm⁻¹ for nitrile stretches) . Purification often employs column chromatography, and purity is confirmed via NMR (¹H, ¹⁹F) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Strict adherence to PPE (gloves, goggles, lab coats) is mandatory due to flammability and reactivity hazards. Work should occur in a fume hood to avoid inhalation of vapors. Spills require neutralization with inert adsorbents (e.g., sand), and waste must comply with local regulations (e.g., segregated disposal for halogenated organics). Contaminated packaging should not be punctured or incinerated .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR spectroscopic data observed during characterization of intermediates involving this silane?

- Methodology : Contradictions in ¹⁹F or ¹¹B NMR signals (e.g., δ −132.6 to −161.1 ppm for fluorinated byproducts) may arise from competing reactions, such as B–O–Si silyl ether formation vs. Piers’ borane generation. Use in situ monitoring via multinuclear NMR (¹H, ¹⁹F, ¹¹B) and control experiments with stoichiometric triethylsilane to isolate intermediates. Cross-validate with HRMS and TLC (Rf values 0.45–0.86 for silyl ethers) to confirm product identity .

Q. What methodologies optimize the compound’s stability under moisture-sensitive reaction conditions?

- Methodology : Stability is enhanced by using rigorously dried solvents (e.g., THF over molecular sieves) and inert atmospheres (N₂/Ar). For reactions prone to hydrolysis, employ Schlenk techniques or syringe pumps for controlled reagent addition. Monitor reaction progress via TLC with p-anisaldehyde staining and adjust temperature to suppress side reactions (e.g., silyl ether degradation at >40°C) .

Q. What experimental approaches assess the compound’s efficacy as a surface-modifying agent in polymer coatings?

- Methodology : Apply Langmuir-Blodgett techniques or spin-coating to deposit silane monolayers on substrates (e.g., silicon wafers). Characterize hydrophobicity via contact angle measurements (e.g., >110° for fluorinated surfaces) and adhesion via scratch tests. Use XPS or FTIR to confirm covalent Si–O–substrate bonding and quantify fluorine content (e.g., F1s peaks at ~689 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.